(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone, also known as compound X, is a synthetic molecule that has garnered significant attention in the scientific community due to its potential applications in the field of drug discovery.
Scientific Research Applications
Compound X has been shown to have potential applications in the field of drug discovery. It has been identified as a potent inhibitor of a specific enzyme that is involved in the regulation of cell growth and proliferation. This enzyme has been implicated in the development of several types of cancer, making it an attractive target for drug development.
Mechanism of Action
Indole Derivatives
Indole derivatives have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities. They can bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . Biological activities of indole derivatives include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pyrimidine Derivatives
Pyrimidine is a basic structure in nucleotides and nucleic acids, playing a crucial role in cellular functions. Pyrimidine derivatives have been associated with a wide range of biological activities and are part of many therapeutic drugs .
Advantages and Limitations for Lab Experiments
One of the main advantages of (3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone X is its potency as an inhibitor of the target enzyme. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one of the limitations of this compound X is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research on (3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone X. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the this compound. Another area of interest is the investigation of its potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound X and its effects on various biological processes.
Synthesis Methods
Compound X can be synthesized using a multi-step reaction sequence that involves the coupling of an indole derivative and a pyrrolidine derivative. The final product is obtained after several purification steps, including column chromatography and recrystallization. The synthesis of (3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone X is a complex process that requires a high degree of expertise and specialized equipment.
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-9-13(2)21-19(20-12)25-15-7-8-23(11-15)18(24)17-10-14-5-3-4-6-16(14)22-17/h3-6,9-10,15,22H,7-8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMMRDOASMFILX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.